4-[(5-fluoropyrimidin-2-yl)oxy]-N-[(oxolan-2-yl)methyl]piperidine-1-carboxamide
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Overview
Description
4-[(5-fluoropyrimidin-2-yl)oxy]-N-[(oxolan-2-yl)methyl]piperidine-1-carboxamide is a complex organic compound that belongs to the class of piperidine carboxamides This compound is characterized by the presence of a fluoropyrimidine moiety, an oxolane ring, and a piperidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(5-fluoropyrimidin-2-yl)oxy]-N-[(oxolan-2-yl)methyl]piperidine-1-carboxamide typically involves multiple steps, starting with the preparation of the fluoropyrimidine intermediate. This intermediate is then reacted with an oxolane derivative and a piperidine carboxamide under specific reaction conditions. Common reagents used in these reactions include bases such as potassium carbonate and solvents like dimethylformamide. The reaction is usually carried out under reflux conditions to ensure complete conversion of the reactants to the desired product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reaction conditions are carefully controlled to optimize yield and purity. The use of automated systems for monitoring and adjusting reaction parameters such as temperature, pressure, and pH is common. Additionally, purification techniques such as recrystallization and chromatography are employed to isolate the final product .
Chemical Reactions Analysis
Types of Reactions
4-[(5-fluoropyrimidin-2-yl)oxy]-N-[(oxolan-2-yl)methyl]piperidine-1-carboxamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, where the fluorine atom in the pyrimidine ring can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethyl sulfoxide.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a carboxylic acid derivative, while reduction may produce an alcohol. Substitution reactions can result in various substituted pyrimidine derivatives .
Scientific Research Applications
4-[(5-fluoropyrimidin-2-yl)oxy]-N-[(oxolan-2-yl)methyl]piperidine-1-carboxamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.
Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.
Industry: Utilized in the development of novel materials with specific properties.
Mechanism of Action
The mechanism of action of 4-[(5-fluoropyrimidin-2-yl)oxy]-N-[(oxolan-2-yl)methyl]piperidine-1-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The fluoropyrimidine moiety is known to interact with nucleic acids, potentially inhibiting DNA or RNA synthesis. The oxolane and piperidine rings may contribute to the compound’s binding affinity and specificity for its targets .
Comparison with Similar Compounds
Similar Compounds
- 4-(5-Fluoropyrimidin-2-yl)morpholine
- 4-(3-{[5-(Trifluoromethyl)pyridin-2-yl]oxy}benzyl)piperidine-1-carboxamide
Uniqueness
Compared to similar compounds, 4-[(5-fluoropyrimidin-2-yl)oxy]-N-[(oxolan-2-yl)methyl]piperidine-1-carboxamide is unique due to the presence of the oxolane ring, which may enhance its solubility and bioavailability. Additionally, the specific arrangement of functional groups in this compound may confer distinct biological activities and chemical reactivity .
Properties
IUPAC Name |
4-(5-fluoropyrimidin-2-yl)oxy-N-(oxolan-2-ylmethyl)piperidine-1-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21FN4O3/c16-11-8-17-14(18-9-11)23-12-3-5-20(6-4-12)15(21)19-10-13-2-1-7-22-13/h8-9,12-13H,1-7,10H2,(H,19,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VGZRFCZTBUQAGG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(OC1)CNC(=O)N2CCC(CC2)OC3=NC=C(C=N3)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21FN4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.35 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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